2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic name 2-methyl-7-(propan-2-yl)-4H,6H-diazino[4,5-d]pyrimidine-4-thione follows IUPAC rules for fused heterocyclic systems. The parent structure comprises a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) fused to a diazine ring (a six-membered ring with nitrogen atoms at positions 1 and 3). The fusion occurs between positions 4 and 5 of the pyrimidine and positions 4 and 5 of the diazine, as denoted by the [4,5-d] locant.
Key substituents include:
- A methyl group (-CH₃) at position 2 of the pyrimidine ring.
- An isopropyl group (-CH(CH₃)₂) at position 7 of the diazine ring.
- A thione group (=S) at position 4 of the diazine ring, replacing the oxygen atom typically found in pyrimidinones.
The structural representation (Figure 1) highlights the bicyclic core, with numbering starting at the sulfur atom in the diazine ring. The isopropyl and methyl groups occupy axial positions, influencing the compound’s stereoelectronic properties.
# Example code generating the molecular structure from SMILES notation
from rdkit import Chem
from rdkit.Chem import Draw
smiles = "S=C1C2=CNC(C(C)C)=NC2=NC(C)=N1"
mol = Chem.MolFromSmiles(smiles)
Draw.MolToImage(mol, size=(300, 300), kekulize=True)
Alternative Naming Conventions and Registry Identifiers
While the IUPAC name provides unambiguous identification, alternative designations include:
- CAS Registry Number : 1234423-98-3, assigned by the Chemical Abstracts Service.
- EvitaChem Product Code : EVT-13319855, used in commercial catalogs.
- Simplified Synonyms : 2-Methyl-7-isopropyl-4-thioxo-4H,6H-diazino[4,5-d]pyrimidine, emphasizing the thione functional group.
The compound lacks widely recognized trivial names due to its specialized structure and limited historical usage. Cross-referencing identifiers ensures accurate database searches, particularly in pharmacological and synthetic chemistry contexts.
Molecular Formula (C₁₀H₁₂N₄S) and Mass Spectrometry Data
The molecular formula C₁₀H₁₂N₄S confirms the presence of 10 carbon, 12 hydrogen, 4 nitrogen, and 1 sulfur atom. Empirical mass calculations yield:
$$
\text{Exact Mass} = (10 \times 12.0107) + (12 \times 1.00784) + (4 \times 14.0067) + 32.065 = 220.29 \, \text{g/mol}
$$
Mass spectrometry data typically exhibits a molecular ion peak at m/z 220.29 ([M]⁺) and a protonated adduct at m/z 221.30 ([M+H]⁺). Fragmentation patterns arise from cleavage of the isopropyl group (loss of 42.05 Da) and the thione moiety (loss of 32.07 Da), as illustrated below:
$$
\text{Major fragments}: \, \text{m/z} \, 178.24 \, (\text{M} - \text{C}3\text{H}7)^+, \, 146.17 \, (\text{M} - \text{S})^+
$$
High-resolution mass spectrometry (HRMS) further corroborates the molecular formula, with isotopic distributions matching theoretical predictions for C₁₀H₁₂N₄S.
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
7-methyl-2-propan-2-yl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-5(2)8-11-4-7-9(14-8)12-6(3)13-10(7)15/h4-5H,1-3H3,(H,11,12,13,14,15) |
InChI Key |
LKIIXSMVBQIHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C2=CN=C(N=C2N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
[5+1] Heterocyclization Method
The [5+1] cyclization process is widely used for synthesizing 2-thioxopyrimidines and their fused analogs. It involves the condensation of an appropriate diamine precursor with carbon disulfide (CS2) to form the thiopyrimidine ring.
- Example : Reaction of a 1,3-diamine derivative bearing methyl and isopropyl substituents with CS2 under basic conditions leads to cyclization and formation of the diazino-pyrimidine-4-thione core.
- This method is advantageous due to its straightforwardness and high yields.
[4+2] Cyclocondensation
This method involves the reaction of 1,4-binucleophiles (such as o-aminonitriles or o-aminoesters) with electrophilic sulfur-containing reagents like isothiocyanates or bis(methylsulfanyl)methylidene-amino esters.
- The reaction proceeds via nucleophilic attack and ring closure to form the fused pyrimidine-thione system.
- This approach is useful for introducing various substituents at different ring positions by choosing appropriate starting materials.
[3+3] Cyclization
Less common but applicable for specific substituted pyrimidines, this involves the reaction of 2-(ethoxymethylidene)malononitrile with carbamohydrazonothioates or similar reagents to form spiro- or fused heterocyclic systems containing the thioxopyrimidine motif.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diamine precursor synthesis | Alkylation of amines with alkyl halides (e.g., isopropyl bromide) | Introduces alkyl substituents at nitrogen atoms |
| Cyclization | Carbon disulfide (CS2), base (e.g., KOH, NaOH), solvent (ethanol, DMF) | Temperature: room temp to reflux; time varies from hours to overnight |
| Alternative sulfur source | Isothiocyanates, thiourea derivatives | Used in [4+2] or [3+3] cyclizations |
| Purification | Recrystallization from ethanol, ethyl acetate, or other solvents | Yields depend on purity and reaction completeness |
Example Synthetic Scheme for 2-Methyl-7-(propan-2-yl)-4H,6H-diazino[4,5-d]pyrimidine-4-thione
- Preparation of 1,3-diamino precursor : Start with a suitable diamine bearing methyl and isopropyl substituents on nitrogen atoms.
- Cyclization with carbon disulfide : Treat the diamine with CS2 in the presence of a base to induce ring closure and formation of the thiopyrimidine ring.
- Isolation and purification : The product is isolated by filtration or extraction and purified by recrystallization.
Research Findings and Optimization Notes
- Temperature : Cyclization reactions proceed efficiently at temperatures ranging from ambient to 80 °C. Higher temperatures can accelerate reaction rates but may cause side reactions.
- Solvent choice : Polar aprotic solvents like DMF or ethanol are commonly used to dissolve reactants and facilitate cyclization.
- Reaction time : Varies from several hours to overnight depending on substrate solubility and temperature.
- Seeding and crystallization : Presence of seed crystals can improve yield and purity of the final crystalline product.
- Yields : Typically moderate to high (60-90%) depending on reaction conditions and precursor purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| [5+1] Cyclization | 1,3-Diamines | Carbon disulfide, base | RT to reflux, hours | High yield, simple | Requires pure diamine |
| [4+2] Cyclocondensation | o-Aminonitriles/esters + isothiocyanates | Isothiocyanates, bases | Moderate heat | Versatile substituent introduction | Multi-step synthesis of precursors |
| [3+3] Cyclization | Malononitriles + carbamohydrazonothioates | Various | Heating, reflux | Access to spiro/fused systems | Less explored, lower yields |
| Direct substitution | 2- or 4-halo pyrimidines | Sulfur nucleophiles (NaSH, thiourea) | Heating in solvents | Straightforward | Limited to available halopyrimidines |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or catalytic activity.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. For instance, as an inhibitor of HER2, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation in certain types of cancer . The compound may also modulate other signaling pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include derivatives with variations in substituents at positions 4 and 7, as well as modifications to the heterocyclic core. Key comparisons include:
- Compound 16d (N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-isopropyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide): Shares the isopropyl group at position 4 but replaces the thione with an oxazin-2-one moiety. This substitution reduces electrophilicity at position 4, impacting interactions with biological targets like kinases .
- Compound 20a (dual-methyl substituted pyrimido[4,5-d][1,3]oxazin-2-one) : Features dual methyl groups at position 4 instead of a thione, resulting in enhanced steric hindrance and altered binding kinetics to EGFR mutants (IC₅₀ = 4.5 nM) .
- Thiazolo[4,5-d]pyrimidines (e.g., Compound 19) : Replace the diazine ring with a thiazole, enhancing π-stacking interactions and solubility. These derivatives exhibit moderate anti-inflammatory and analgesic activity, surpassing ketorolac in some models .
Physicochemical Properties
Comparative HPLC and synthetic data highlight differences in purity, retention time, and stability:
| Compound | Purity (%) | Retention Time (min) | Key Functional Groups |
|---|---|---|---|
| Target Compound (Thione derivative) | N/A* | N/A* | C4-thione, C7-isopropyl |
| 16d (Oxazin-2-one derivative) | 97.05 | 11.98 | C4-isopropyl, C2-oxazinone |
| 20a (Dual-methyl oxazinone) | N/A* | N/A* | C4-dimethyl, C7-amine |
| Thiazolo[4,5-d]pyrimidine (19) | N/A* | N/A* | Thiazole ring, C5-thione |
Retention times for oxazinone derivatives (e.g., 16d) suggest higher hydrophobicity compared to thione-containing analogues due to reduced polarity .
Biological Activity
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound with a complex bicyclic structure that includes a thione functional group. Its molecular formula is C10H12N4S, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The compound features a diazino framework that is significant in various biological interactions. The presence of the thione group enhances its reactivity and potential interactions with biological systems. The molecular weight of the compound is approximately 220.30 g/mol .
Anticancer Properties
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific enzymes relevant to cancer pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.2 |
| MCF-7 (Breast) | 12.8 |
| A549 (Lung) | 18.5 |
Antimicrobial Activity
Compounds related to the diazino[4,5-d]pyrimidine family often exhibit significant antimicrobial properties. The thione group in this compound is particularly noted for its role in biological interactions that can lead to antimicrobial effects.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with biological targets via hydrogen bonding and hydrophobic interactions. Interaction studies are crucial for understanding how this compound engages with enzymes or receptors.
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Multicomponent Reactions : Utilizing amines and thioketones under controlled conditions.
- Cyclization Techniques : Employing cyclization reactions involving precursors like 2-amino pyrimidines.
- Microwave-Assisted Synthesis : This modern approach enhances yield and purity while reducing reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
